4-(2-Phenoxyacetyl)piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenoxyacetyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)9-17-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCCTAPSDVOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Process Optimization for 4 2 Phenoxyacetyl Piperazin 2 One
Retrosynthetic Analysis and Strategic Disconnections for the Piperazinone Core and Phenoxyacetyl Moiety
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler, commercially available starting materials through a series of conceptual reverse-synthetic steps known as disconnections. ias.ac.inamazonaws.com For 4-(2-phenoxyacetyl)piperazin-2-one, two primary strategic disconnections are considered, focusing on the formation of the key amide bond and the construction of the heterocyclic core.
The most logical initial disconnection is at the amide bond (C-N bond), as amide formation is a robust and well-established transformation in organic synthesis. luxembourg-bio.com This disconnection breaks the target molecule into two key synthons: a nucleophilic piperazin-2-one (B30754) and an electrophilic phenoxyacetyl moiety. These synthons correspond to the readily available synthetic equivalents, piperazin-2-one and an activated form of phenoxyacetic acid (e.g., phenoxyacetyl chloride).
A further disconnection of the piperazin-2-one core itself is necessary to trace the synthesis back to acyclic precursors. A common strategy for constructing the piperazinone ring involves disconnecting the two amide bonds within the heterocycle. This leads to precursors such as a 1,2-diamine (ethylenediamine) and a two-carbon unit bearing two electrophilic sites or an electrophilic and a nucleophilic site, such as an α-haloacetyl derivative. This multi-step approach allows for the modular construction of the piperazinone ring system. researchgate.net
Figure 1: Retrosynthetic analysis of this compound.Evaluation of Classical and Modern Synthetic Approaches for Piperazinone Derivatization
The forward synthesis based on the retrosynthetic analysis involves the formation of the piperazinone ring and its subsequent acylation.
The attachment of the phenoxyacetyl group to the N4 position of the piperazin-2-one ring is a critical step. The N4 nitrogen is a secondary amine and is significantly more nucleophilic than the N1 amide nitrogen, ensuring high regioselectivity for this reaction.
Classical Approach: The most direct method involves the acylation of piperazin-2-one with phenoxyacetyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. This is a variation of the well-known Schotten-Baumann reaction. While effective, this method generates stoichiometric amounts of salt waste.
Modern Coupling Reagents: To achieve milder reaction conditions and higher yields, a wide array of modern coupling reagents, developed primarily for peptide synthesis, can be employed. luxembourg-bio.com These reagents activate the carboxylic acid group of phenoxyacetic acid, facilitating its reaction with the amine. The choice of reagent can impact yield, cost, and the ease of by-product removal.
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate that reacts with the amine. luxembourg-bio.com | Cost-effective, widely used. | DCC by-product (DCU) can be difficult to remove; risk of epimerization. luxembourg-bio.com |
| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an activated phosphonium ester. | High reactivity, low risk of racemization. | Stoichiometric phosphine (B1218219) oxide by-product can be problematic. |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Forms an activated ester (e.g., HOBt or HOAt ester) in situ. | Very efficient, fast reaction times, suppressed side reactions. | Higher cost, potentially explosive nature of some additives like HOBt. nih.gov |
| Other | MsCl/NMI | Forms a mixed anhydride (B1165640) intermediate. researchgate.net | Effective for electron-deficient amines. researchgate.net | Requires careful control of reaction conditions. |
This interactive table summarizes various classes of coupling reagents suitable for the amide bond formation step.
A recently developed method utilizes the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to form an in-situ activated ester, avoiding the need for external coupling agents and their associated safety concerns. nih.gov
The synthesis of the piperazin-2-one core is a foundational step. Numerous methods have been developed, often starting from 1,2-diamines or α-amino acids. researchgate.net
Common Synthetic Routes:
Reaction of Ethylenediamine (B42938) with α-Halo Esters: A widely used method involves the reaction of N-substituted ethylenediamine with an ester of a 2-haloacetic acid, like ethyl bromoacetate. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the piperazinone ring.
Reductive Cyclization: A newer strategy involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines, which can be prepared from primary amines and nitrosoalkenes. nih.gov This method allows for the straightforward structural modification of molecules by converting a primary amino group into a piperazine (B1678402) ring. nih.gov
Palladium-Catalyzed Cyclizations: Modern methods include palladium-catalyzed processes. For instance, a Wacker-type aerobic oxidative cyclization of alkenes bearing amine functionalities can be used to access piperazinones. organic-chemistry.org Another approach involves the coupling of a propargyl unit with a diamine component, which provides highly substituted piperazines and related heterocycles with excellent regio- and stereochemical control. organic-chemistry.org
The piperazin-2-one ring contains two distinct nitrogen atoms: N1 (an amide) and N4 (an amine). Direct acylation with phenoxyacetyl chloride or activated phenoxyacetic acid occurs selectively at the more nucleophilic N4 position. However, functionalization at other positions requires more complex strategies.
To achieve substitution at the N1 position or on the carbon backbone, the N4 amine is typically protected with a group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Following protection, the less reactive positions can be targeted. For instance, α-lithiation of N-Boc protected piperazines can be used to introduce substituents at the C3 position. nih.govmdpi.com
Modern approaches have focused on the direct C-H functionalization of the piperazine core, which avoids the need for pre-functionalized starting materials. nih.gov Photoredox catalysis, using iridium or organic-based catalysts, has emerged as a powerful tool for the α-C-H arylation, vinylation, and heteroarylation of N-protected piperazines. mdpi.comencyclopedia.pub These methods represent a significant advance in synthesizing structurally diverse piperazine derivatives. encyclopedia.pub
Catalytic and Stereoselective Synthesis of this compound and its Analogs
While this compound is achiral, the synthesis of chiral analogs is of great interest in medicinal chemistry. Catalytic asymmetric methods provide efficient access to enantioenriched piperazinones, which can then be acylated to produce chiral analogs of the target compound. caltech.edu
Several powerful catalytic asymmetric strategies have been developed:
Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org
Asymmetric Allylic Alkylation: A landmark development is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of N-protected piperazin-2-ones. nih.govcaltech.edu This method allows for the synthesis of highly enantioenriched piperazin-2-ones with α-secondary and α-tertiary stereocenters. nih.govcaltech.edu
One-Pot Domino Reactions: A one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to produce 3-aryl/alkyl piperazin-2-ones in good yields and with up to 99% enantiomeric excess (ee). acs.org This approach is catalyzed by a quinine-derived urea (B33335). acs.org
| Catalytic Method | Catalyst System | Type of Analogs Produced | Reported Efficiency |
| Asymmetric Hydrogenation | Palladium-based catalysts rsc.org | Chiral disubstituted piperazin-2-ones | Excellent ee and de rsc.org |
| Asymmetric Allylic Alkylation | Chiral Palladium complexes (e.g., with PHOX ligands) nih.govresearchgate.net | α-secondary and α-tertiary piperazin-2-ones | High yields and enantioselectivity nih.govresearchgate.net |
| Domino Ring-Opening Cyclization | Quinine-derived urea catalyst acs.org | C3-substituted piperazin-2-ones | Good to high yields, up to 99% ee acs.org |
This interactive table outlines modern catalytic methods for synthesizing chiral piperazinone analogs.
Sustainable and Green Chemistry Principles in the Synthesis of the Compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netresearchgate.net
Key Green Chemistry Considerations:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the asymmetric syntheses mentioned above, are inherently more atom-economical than methods using stoichiometric reagents (e.g., classical coupling agents). mdpi.com
Use of Greener Solvents: Traditional syntheses often employ hazardous chlorinated solvents like dichloromethane. Green chemistry encourages the use of safer alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or ethanol. In some cases, reactions can be developed in water or under solvent-free conditions. researchgate.net
Catalysis: The use of catalytic (especially reusable) instead of stoichiometric reagents reduces waste. Photoredox catalysis, in particular, offers a green approach by using light as a traceless reagent to promote reactions, often with high efficiency under mild conditions. mdpi.comresearchgate.net The use of organic photocatalysts can further improve sustainability by avoiding heavy metals. mdpi.com
Process Intensification: Developing one-pot or cascade reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, can save energy, time, and resources. acs.orgresearchgate.net The transition of such methods from batch to continuous flow processes offers another advantage for sustainable production. mdpi.com
| Green Chemistry Principle | Classical Approach | Green Alternative | Benefit |
| Reagents | Stoichiometric coupling agents (e.g., DCC) | Catalytic amide bond formation; Photoredox catalysis | Reduced waste, higher atom economy |
| Solvents | Dichloromethane, Chloroform | 2-MeTHF, Ethanol, Water | Reduced toxicity and environmental impact |
| Process | Multi-step synthesis with isolation of intermediates | One-pot or cascade reactions; Flow chemistry | Increased efficiency, reduced energy and solvent use |
| Energy | High-temperature reflux | Room temperature reactions, microwave-assisted synthesis | Lower energy consumption |
This interactive table compares classical and green chemistry approaches for the synthesis of the target compound.
Exploration of Novel Synthetic Pathways and Methodological Advancements
One of the primary strategies for synthesizing this compound involves the initial construction of the piperazin-2-one core, followed by N-acylation at the 4-position with a phenoxyacetyl moiety. Advanced methodologies are therefore focused on the innovative synthesis of this core heterocyclic structure.
Catalytic Asymmetric Hydrogenation for Chiral Piperazin-2-one Cores
A significant advancement in the synthesis of piperazin-2-ones is the use of catalytic asymmetric hydrogenation. This method provides access to chiral piperazin-2-one scaffolds, which are crucial for developing enantiomerically pure pharmaceutical agents. A notable approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn This reaction proceeds with high enantioselectivity and yield, providing a direct route to chiral disubstituted piperazin-2-ones. dicp.ac.cn
The process typically involves treating a substituted pyrazin-2-ol with hydrogen gas under high pressure in the presence of a chiral palladium catalyst. The choice of chiral ligand is critical for achieving high enantiomeric excess (ee). This methodology's utility has been demonstrated on a gram scale without significant loss of reactivity or enantioselectivity, highlighting its potential for larger-scale synthesis. dicp.ac.cn Once the chiral piperazin-2-one core is obtained, it can be acylated with phenoxyacetyl chloride to yield the final target compound.
| Entry | Catalyst/Ligand | Substrate | Solvent | Conditions | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Pd(TFA)₂ / (S)-Segphos | 3-Phenylpyrazin-2-ol | DCM/Benzene | 1000 psi H₂, 80°C, 24h | 93 | 90 |
| 2 | Pd(TFA)₂ / (S)-Segphos | 3-(4-Methoxyphenyl)pyrazin-2-ol | DCM/Benzene | 1000 psi H₂, 80°C, 24h | 95 | 88 |
| 3 | Pd(TFA)₂ / (S)-Segphos | 3-(4-Trifluoromethylphenyl)pyrazin-2-ol | DCM/Benzene | 1000 psi H₂, 80°C, 48h | 95 | 85 |
| 4 | Pd(TFA)₂ / (S)-Segphos | 3-(4-Chlorophenyl)pyrazin-2-ol | DCM/Benzene | 1000 psi H₂, 80°C, 24h | 94 | 89 |
This table presents data on the palladium-catalyzed asymmetric hydrogenation for the synthesis of various chiral piperazin-2-one precursors, based on findings from cited research. dicp.ac.cn
One-Pot Organocatalytic Synthesis
One-pot syntheses represent a significant process optimization by reducing the number of separate reaction and purification steps. A recently developed one-pot approach provides asymmetric access to 3-substituted piperazin-2-ones through a sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.orgnih.gov
This methodology utilizes a quinine-derived urea organocatalyst for the stereoselective steps. nih.govresearchgate.net The sequence begins with the reaction between an aldehyde and (phenylsulfonyl)acetonitrile, followed by asymmetric epoxidation of the resulting alkene. The final step involves the addition of a 1,2-diamine, such as ethylenediamine, which initiates a domino reaction involving the opening of the epoxide ring and subsequent intramolecular cyclization to form the piperazin-2-one ring. nih.gov This approach is highly versatile and allows for the synthesis of a variety of 3-aryl or 3-alkyl piperazin-2-ones in good to high yields and excellent enantioselectivity. acs.orgnih.gov The resulting piperazin-2-one can then undergo N-acylation to produce the desired this compound.
| Entry | Aldehyde | Catalyst | Diamine | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 4-Chlorobenzaldehyde | Quinine-derived urea (eQNU) | Ethylenediamine | 85 | 96 |
| 2 | 4-Cyanobenzaldehyde | Quinine-derived urea (eQNU) | Ethylenediamine | 90 | 95 |
| 3 | 2-Naphthaldehyde | Quinine-derived urea (eQNU) | Ethylenediamine | 75 | 94 |
| 4 | Isovaleraldehyde | Quinine-derived urea (eQNU) | Ethylenediamine | 68 | 90 |
This table summarizes the results of the one-pot organocatalytic synthesis of 3-substituted piperazin-2-ones, highlighting the versatility and efficiency of this novel pathway. nih.gov
Cascade Reactions for Rapid Assembly
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecules from simple precursors. A novel metal-promoted cascade approach to piperazin-2-ones has been developed utilizing a chloro allenylamide, a primary amine, and an aryl iodide as substrates. thieme.de
This one-pot process allows for the formation of three new bonds and introduces two points of diversity into the final molecule, making it highly suitable for combinatorial synthesis. thieme.de The reaction is typically promoted by a combination of silver (I) and palladium (II) catalysts. The mechanism involves a sequence of nucleophilic substitutions and cyclization steps that efficiently assemble the piperazin-2-one core. The efficiency of this methodology makes it a valuable tool for preparing biologically important piperazin-2-ones. thieme.de While this method produces a more complex substituted piperazinone, the principles can inform the design of novel pathways to the core structure needed for this compound.
| Entry | Aryl Iodide | Amine | Catalyst System | Solvent | Yield (%) |
| 1 | 4-Iodoanisole | Benzylamine | Pd₂(dba)₃ / Xantphos, AgNO₃ | Dioxane | 74 |
| 2 | Iodobenzene | Benzylamine | Pd₂(dba)₃ / Xantphos, AgNO₃ | Dioxane | 71 |
| 3 | 1-Iodo-4-nitrobenzene | Benzylamine | Pd₂(dba)₃ / Xantphos, AgNO₃ | Dioxane | 65 |
| 4 | 4-Iodoanisole | Cyclohexylamine | Pd₂(dba)₃ / Xantphos, AgNO₃ | Dioxane | 85 |
This table illustrates the scope of the metal-promoted cascade reaction for the synthesis of diverse piperazin-2-one derivatives. thieme.de
Structural Elucidation and Advanced Spectroscopic Characterization for Research Purposes
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 4-(2-Phenoxyacetyl)piperazin-2-one, a suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.
In principle, the ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons in the phenoxy, acetyl, and piperazin-2-one (B30754) moieties. The aromatic protons of the phenoxy group would typically appear in the downfield region (δ 7.0-7.5 ppm). The methylene (B1212753) protons of the phenoxyacetyl group (-O-CH₂-C=O) would likely resonate as a singlet, while the protons on the piperazin-2-one ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other.
The ¹³C NMR spectrum would provide the chemical shifts of all carbon atoms. The carbonyl carbons of the amide and lactam groups would be expected in the highly deshielded region (δ 165-175 ppm). The aromatic carbons and the carbons of the piperazine (B1678402) ring would appear at characteristic chemical shifts.
Two-dimensional NMR techniques are crucial for establishing connectivity.
COSY (Correlation Spectroscopy) would identify proton-proton coupling networks within the phenoxy and piperazin-2-one rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the phenoxyacetyl group to the piperazine ring at the N4 position.
Conformational analysis of the piperazin-2-one ring, which typically adopts a chair or twisted-boat conformation, can be inferred from the coupling constants (J-values) between adjacent protons and through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which identify protons that are close in space. Studies on similar N-acyl piperazines have shown that the rotation around the amide bond can be restricted, potentially leading to the observation of different conformers at room temperature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is predictive and based on general chemical shift knowledge. Actual experimental values are required for definitive assignment.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenoxy Aromatic C-H | 6.9 - 7.4 | 115 - 160 |
| Phenoxy C-O | - | 155 - 160 |
| Acetyl -CH₂- | 4.5 - 5.0 | 65 - 75 |
| Acetyl C=O | - | 168 - 172 |
| Piperazin-2-one C3-H₂ | 3.2 - 3.6 | 40 - 50 |
| Piperazin-2-one C5-H₂ | 3.8 - 4.2 | 45 - 55 |
| Piperazin-2-one C6-H₂ | 3.0 - 3.4 | 40 - 50 |
| Piperazin-2-one C2=O | - | 165 - 170 |
| Piperazin-2-one N1-H | 7.5 - 8.5 | - |
Interactive Data Table
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenoxy Aromatic C-H | 6.9 - 7.4 | 115 - 160 |
| Phenoxy C-O | - | 155 - 160 |
| Acetyl -CH₂- | 4.5 - 5.0 | 65 - 75 |
| Acetyl C=O | - | 168 - 172 |
| Piperazin-2-one C3-H₂ | 3.2 - 3.6 | 40 - 50 |
| Piperazin-2-one C5-H₂ | 3.8 - 4.2 | 45 - 55 |
| Piperazin-2-one C6-H₂ | 3.0 - 3.4 | 40 - 50 |
| Piperazin-2-one C2=O | - | 165 - 170 |
| Piperazin-2-one N1-H | 7.5 - 8.5 | - |
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can verify the molecular formula, C₁₂H₁₄N₂O₃.
Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecule. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected:
Cleavage of the amide bond between the acetyl group and the piperazine nitrogen, leading to the formation of a phenoxyacetyl cation and the piperazin-2-one radical cation, or vice versa.
Fragmentation of the piperazin-2-one ring itself, often involving the loss of small neutral molecules like CO or ethenamine.
Cleavage of the ether linkage in the phenoxyacetyl moiety.
Table 2: Plausible High-Resolution Mass Spectrometry Fragments of this compound (Note: This table presents hypothetical fragments based on common fragmentation patterns.)
| Fragment Ion | Proposed Structure | Exact Mass (Da) |
| [M+H]⁺ | C₁₂H₁₅N₂O₃⁺ | 235.1077 |
| [M-C₈H₇O₂]⁺ | C₄H₇N₂O⁺ | 100.0637 |
| [C₈H₇O₂]⁺ | Phenoxyacetyl cation | 135.0441 |
| [C₆H₅O]⁺ | Phenoxy cation | 93.0335 |
Interactive Data Table
| Fragment Ion | Proposed Structure | Exact Mass (Da) |
| [M+H]⁺ | C₁₂H₁₅N₂O₃⁺ | 235.1077 |
| [M-C₈H₇O₂]⁺ | C₄H₇N₂O⁺ | 100.0637 |
| [C₈H₇O₂]⁺ | Phenoxyacetyl cation | 135.0441 |
| [C₆H₅O]⁺ | Phenoxy cation | 93.0335 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups:
N-H Stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the N-H group of the piperazin-2-one lactam.
C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
C=O Stretches: Two distinct and strong carbonyl absorption bands are expected. The amide carbonyl (N-C=O) would likely appear around 1650-1680 cm⁻¹, while the lactam carbonyl (in the piperazin-2-one ring) would be at a similar or slightly higher frequency.
C-O Stretch: A strong band for the aryl-alkyl ether C-O stretch would be expected in the 1200-1250 cm⁻¹ region.
Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds such as aromatic C=C bonds often give rise to strong Raman signals. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule. Furthermore, shifts in the positions of key bands, such as the N-H and C=O stretches, can provide insights into intermolecular interactions, particularly hydrogen bonding in the solid state.
Table 3: Key Predicted Vibrational Frequencies for this compound (Note: These are typical frequency ranges and can be influenced by the molecular environment.)
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H (Lactam) | Stretching | 3200 - 3400 | 3200 - 3400 |
| C=O (Amide) | Stretching | 1650 - 1680 | 1650 - 1680 |
| C=O (Lactam) | Stretching | 1660 - 1690 | 1660 - 1690 |
| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1250 | Weak |
| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 (Strong) |
Interactive Data Table
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H (Lactam) | Stretching | 3200 - 3400 | 3200 - 3400 |
| C=O (Amide) | Stretching | 1650 - 1680 | 1650 - 1680 |
| C=O (Lactam) | Stretching | 1660 - 1690 | 1660 - 1690 |
| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1250 | Weak |
| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 (Strong) |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
While NMR provides information about the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's structure in the solid state. This technique would definitively determine the bond lengths, bond angles, and torsion angles of this compound.
A crystal structure would confirm the conformation of the piperazin-2-one ring (e.g., chair, boat) and the relative orientation of the phenoxyacetyl substituent. It would also provide crucial information about the packing of the molecules in the crystal lattice and reveal any intermolecular interactions, such as hydrogen bonds involving the lactam N-H group and the carbonyl oxygens, which play a significant role in the physical properties of the compound.
Circular Dichroism Spectroscopy for Chiral Derivatives (if applicable)
Standard this compound is an achiral molecule. Therefore, it would not exhibit a signal in Circular Dichroism (CD) spectroscopy. However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter on the piperazin-2-one ring or on the phenoxyacetyl side chain, then CD spectroscopy would become a valuable tool. It could be used to determine the absolute configuration of the chiral centers and to study conformational changes that affect the chiroptical properties of the molecule.
Structure Activity Relationship Sar and Molecular Modification Studies of 4 2 Phenoxyacetyl Piperazin 2 One Analogs
Systematic Exploration of Substituent Effects on the Phenoxy Ring and Piperazinone Nitrogen Atoms
The biological activity of 4-(2-phenoxyacetyl)piperazin-2-one analogs can be significantly modulated by the introduction of various substituents on the phenoxy ring and the nitrogen atoms of the piperazinone core. These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.
Phenoxy Ring Substitutions: The phenoxy ring presents a key area for modification to explore its impact on biological activity. The position, size, and electronic nature of substituents can lead to varied pharmacological outcomes. For instance, in related series of phenoxyalkyl piperazine (B1678402) derivatives, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to alter affinity for specific receptors.
A systematic exploration would involve placing substituents at the ortho, meta, and para positions of the phenoxy ring. The nature of these substituents could range from small, electron-donating groups like methyl to larger, electron-withdrawing groups such as trifluoromethyl or nitro groups. Halogen substitutions (F, Cl, Br) are also common modifications that can enhance binding affinity through favorable interactions. The following table illustrates potential modifications and their predicted effects based on general SAR principles observed in similar scaffolds.
| Position of Substitution | Substituent (R) | Predicted Effect on Activity | Rationale |
| para (4'-position) | -OCH₃ | Potential increase in activity | Electron-donating group may enhance binding. |
| para (4'-position) | -Cl | Potential increase in activity | Halogen bonding and increased lipophilicity. |
| meta (3'-position) | -CF₃ | Potential increase in activity | Strong electron-withdrawing group can alter electronic interactions. |
| ortho (2'-position) | -CH₃ | Potential decrease in activity | Steric hindrance may disrupt optimal binding conformation. |
Piperazinone Nitrogen Atom Substitutions: The piperazinone ring contains two nitrogen atoms, N1 and N4. In the parent compound, the N4 position is acylated with the phenoxyacetyl group. The N1 nitrogen, bearing a hydrogen atom, offers a site for substitution. Alkylation or acylation at this position can significantly impact the molecule's properties. For example, studies on other piperazine-containing compounds have shown that N-alkylation can modulate selectivity and potency. The introduction of small alkyl groups (e.g., methyl, ethyl) or larger moieties (e.g., benzyl) can explore steric and lipophilic requirements in the binding pocket.
Investigation of Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties of a lead compound. enamine.netresearchgate.netacs.org In the context of this compound, several key structural components can be considered for bioisosteric modification.
Phenoxy Ring Bioisosteres: The phenoxy ring can be replaced with other aromatic or heteroaromatic systems to explore different electronic and steric interactions. For example, replacing the phenyl ring with a pyridine (B92270) ring would introduce a nitrogen atom, altering the hydrogen bonding potential and electronic distribution. Other potential bioisosteres for the phenyl ring include thiophene, furan, and pyrimidine.
Amide Bond Bioisosteres: The amide linkage in the phenoxyacetyl moiety is a critical pharmacophoric element but can be susceptible to hydrolysis in vivo. Replacing the amide bond with more stable bioisosteres such as a reverse amide, an ester, a ketone, or a sulfonamide could lead to compounds with improved metabolic stability.
Piperazin-2-one (B30754) Scaffold Bioisosteres: The piperazin-2-one ring itself can be considered a bioisostere of other cyclic diamine systems. nih.govenamine.net Exploring alternative scaffolds like piperazine, homopiperazine, or constrained bicyclic diamines such as 3,8-diazabicyclo[3.2.1]octane could lead to novel analogs with altered conformational properties and potentially improved biological activity. researchgate.net The choice of a bioisosteric replacement depends on maintaining the key interactions with the biological target while improving other drug-like properties. enamine.netacs.org
The following table summarizes potential bioisosteric replacements for different parts of the this compound scaffold.
| Original Moiety | Bioisosteric Replacement | Potential Advantage |
| Phenoxy ring | Pyridyloxy, Thienyloxy | Altered H-bonding capacity, modified electronics |
| Acetyl group | Propionyl, Butyryl | Increased lipophilicity, altered chain length |
| Amide bond | Sulfonamide, Ketone | Improved metabolic stability |
| Piperazin-2-one | Piperazine, Homopiperazine | Modified basicity and conformational flexibility |
Identification of Key Pharmacophoric Elements and Molecular Determinants for Biological Interaction
A pharmacophore model for this compound analogs would define the essential structural features and their spatial arrangement required for biological activity. Based on the core structure, several key pharmacophoric elements can be hypothesized. pharmacophorejournal.compharmacophorejournal.com
Aromatic Ring: The phenoxy group likely engages in π-π stacking or hydrophobic interactions with the target protein.
Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group is a potential hydrogen bond acceptor.
Hydrogen Bond Acceptor/Donor: The lactam group in the piperazin-2-one ring contains both a hydrogen bond acceptor (carbonyl oxygen) and a hydrogen bond donor (NH group).
Basic Nitrogen (Potential): The N1 nitrogen of the piperazinone ring could be protonated at physiological pH, allowing for ionic interactions.
The spatial relationship between these features is crucial for optimal binding. Computational modeling and analysis of SAR data from a series of analogs can help to refine this pharmacophore model. For example, the distance between the aromatic ring and the hydrogen bond acceptors would be a critical parameter. Understanding these molecular determinants is essential for the rational design of more potent and selective analogs.
Impact of Conformational Preferences on Biological Activity through Structural Modifications
The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it must adopt a specific orientation to fit into the binding site of its target. nih.govnih.gov The conformational flexibility of this compound can be influenced by several factors, including the rotational freedom around single bonds and the puckering of the piperazinone ring.
The piperazine ring typically exists in a chair conformation, but boat and twist-boat conformations are also possible. nih.gov The substituents on the ring can influence the equilibrium between these conformations. For instance, bulky substituents on the piperazinone ring may favor a particular conformation to minimize steric strain.
Structural modifications can be introduced to restrict the conformational flexibility of the molecule, which can lead to an increase in potency and selectivity by "locking" the molecule in its bioactive conformation. This can be achieved by introducing rigid linkers, cyclizing parts of the molecule, or introducing steric bulk to hinder rotation around certain bonds. For example, replacing the flexible phenoxyacetyl group with a more rigid aromatic acyl group could provide insights into the required orientation of the aromatic moiety for optimal activity.
Rational Design Principles for Enhancing Selectivity and Potency (preclinical, non-human context)
The rational design of more potent and selective analogs of this compound involves a multi-faceted approach that integrates the SAR data, pharmacophore modeling, and an understanding of the target's (hypothetical) binding site. nih.govnih.gov
Enhancing Potency: Potency can often be improved by optimizing the interactions with the target. This can involve:
Fine-tuning substituent effects: Systematically modifying the substituents on the phenoxy ring to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
Exploring bioisosteric replacements: Introducing bioisosteres that provide a better fit or stronger interactions with the binding site.
Conformational restriction: Modifying the scaffold to reduce the entropic penalty of binding by pre-organizing the molecule in its bioactive conformation.
Enhancing Selectivity: Selectivity for a specific target over others is a critical aspect of drug design. nih.gov Strategies to improve selectivity include:
Exploiting subtle differences in binding sites: Introducing substituents that can form specific interactions with unique residues in the target binding site that are not present in off-targets.
Modifying physical properties: Adjusting properties like lipophilicity and pKa to favor interaction with the desired target environment.
Negative design: Introducing functionalities that create unfavorable interactions (e.g., steric clashes or electrostatic repulsion) with off-targets. nih.gov
In a preclinical setting, these design principles would guide the synthesis of focused libraries of compounds. These compounds would then be tested in relevant in vitro and in vivo models to validate the design hypotheses and further refine the SAR, ultimately leading to the identification of optimized lead candidates.
Preclinical Biological Activity Investigations of 4 2 Phenoxyacetyl Piperazin 2 One and Its Derivatives
In Vitro Enzyme Inhibition and Activation Studies
Derivatives of 4-(2-phenoxyacetyl)piperazin-2-one have been investigated for their ability to modulate the activity of several key enzymes. The core structure is recognized as a versatile scaffold for developing enzyme inhibitors. researchgate.net
Notably, derivatives incorporating a furopyrimidine ring have been identified as inhibitors of the phosphoinositol-3-kinase alpha (PI3Kα) enzyme, which is implicated in cellular processes like proliferation and survival. nih.govrsc.org A study focused on creating PI3Kα inhibitors to combat pancreatic cancer synthesized and tested a series of ethyl 4-(4-(2-(substituted phenoxy)acetyl)piperazin-1-yl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylates. nih.gov Molecular docking studies suggested that these compounds could fit within the active site of PI3Kα, showing a binding mode comparable to known inhibitors. rsc.org The inhibitory activity was assessed using a fluorescent-based immunoassay that measures the production of ADP. rsc.org
In another area, piperazine (B1678402) derivatives have been designed as monoamine oxidase (MAO) inhibitors. semanticscholar.org MAO enzymes are crucial targets for neurological disorders. Research on thiazolylhydrazine-piperazine derivatives revealed selective and potent inhibition of MAO-A. semanticscholar.org For instance, one of the most effective compounds from a synthesized series demonstrated a significantly lower IC50 value than the reference drugs moclobemide (B1677376) and clorgiline, with a competitive and reversible inhibition mechanism. semanticscholar.org
The phenoxyacetyl group on the piperazine moiety has been shown to be a critical feature for potent activity in certain contexts. For example, in a series of pteridine-based compounds, the inclusion of a phenoxyacetyl side chain on the piperazine group resulted in a highly potent immunosuppressive agent. sci-hub.se
Table 1: In Vitro Enzyme Inhibition Data for Piperazine Derivatives
| Derivative Class | Target Enzyme | Key Finding | Reference Compound Example | IC50 Value | Source |
|---|---|---|---|---|---|
| Pteridine Analogues | Not Specified (Immunosuppression) | Extremely potent immunosuppressive agent | Compound with phenoxyacetyl side chain (20k) | 4 nM (MLR Assay) | sci-hub.se |
| Pteridine Analogues | Not Specified (Immunosuppression) | More pronounced immunosuppressive activity | 4-chloro analogue (20l) | 0.5 nM (MLR Assay) | sci-hub.se |
| Thiazolylhydrazine-piperazine | MAO-A | Most effective derivative in the series | Compound 3e | 0.057 ± 0.002 µM | semanticscholar.org |
| Thiazolylhydrazine-piperazine | MAO-A | Reference Inhibitor | Moclobemide | 6.061 ± 0.262 µM | semanticscholar.org |
| Thiazolylhydrazine-piperazine | MAO-A | Reference Inhibitor | Clorgiline | 0.062 ± 0.002 µM | semanticscholar.org |
Receptor Binding Profiling and Ligand-Receptor Interaction Assays
Arylpiperazine scaffolds, including the phenoxyacetyl piperazine structure, are considered "privileged" in medicinal chemistry due to their ability to interact with a wide range of biological receptors. researchgate.netmdpi.com
Arylpiperazines are well-established as ligands for aminergic G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, making them attractive for developing drugs targeting the central nervous system (CNS). researchgate.netmdpi.com Research has shown that N-arylpiperazines can also exhibit antihistamine and anti-inflammatory activities. mdpi.com
Computational docking studies have been used to understand the interactions between these ligands and their receptor targets. A key interaction for many arylpiperazine ligands is the formation of a salt bridge between a protonatable nitrogen atom on the piperazine ring and a conserved aspartate residue (Asp3.32) in the receptor's binding pocket. mdpi.com Further stabilization can occur through π–π stacking interactions between the ligand's aromatic rings and aromatic residues within the receptor, such as phenylalanine (Phe) and tryptophan (Trp). mdpi.com For example, in the D2 receptor, the phenyl group of a ligand can stack with Phe6.52 and Trp6.48. mdpi.com
One study on a series of N-(phenoxyacetyl)piperazine derivatives investigated their affinity for several molecular targets. The most promising compound, 1‐(2‐(2,5‐dimethylphenoxy)ethyl)‐4‐phenylpiperazine dihydrochloride, showed high affinity for multiple receptors, including 5-HT1A (Ki = 35 nM), 5-HT2A (Ki = 121 nM), 5-HT7 (Ki = 130 nM), and α1-adrenergic receptors (Ki = 82 nM). researchgate.net
The downstream signaling pathways of GPCRs can involve nuclear factors. For instance, the activation of α1-adrenergic receptors, a type of GPCR, in small mouse cholangiocytes by the agonist phenylephrine (B352888) was found to stimulate cell growth through a Ca²⁺-dependent pathway involving the nuclear factor of activated T-cells 2 (NFAT2) and specificity protein 1 (Sp1). nih.gov Phenylephrine stimulation led to an increase in the DNA-binding activity of NFAT and Sp1. nih.gov Knockdown experiments confirmed that the inhibition of NFAT2 and Sp1 prevented this phenylephrine-induced cell proliferation. nih.gov While this study did not use this compound directly, it demonstrates a mechanism by which related piperazine-targeted receptors can modulate nuclear factors and influence gene transcription and cellular responses.
Research into the broad biological activities of piperazine derivatives includes their potential to interact with and modulate ion channels. ontosight.ai These interactions are a key area of investigation, as the modulation of ion channels can have profound physiological effects. However, specific studies detailing the direct modulation of ion channels by this compound were not prominently featured in the reviewed literature.
Cellular Assays for Investigating Biological Responses (e.g., cell proliferation, differentiation, apoptosis, intracellular signaling pathways)
The effects of this compound derivatives have been assessed in various cellular assays to determine their impact on biological processes.
Derivatives have shown significant anti-proliferative activity. In a study targeting pancreatic cancer, furopyrimidine-based derivatives of phenoxyacetyl piperazine were evaluated for their ability to inhibit the growth of the PANC-1 human pancreatic cancer cell line. nih.gov These compounds were also screened against the NCI 60-cell line panel, which represents a broad range of human cancers including leukemia, melanoma, and cancers of the colon, breast, and lung. nih.govrsc.org
Furthermore, pteridine-based derivatives containing the phenoxyacetyl piperazine moiety have demonstrated potent immunosuppressive effects. sci-hub.se Their activity was measured in the Mixed Lymphocyte Reaction (MLR) assay, which assesses T-cell proliferation. Several analogues showed IC50 values in the low nanomolar range, indicating powerful inhibition of T-cell proliferation. sci-hub.se For example, a derivative with a phenoxyacetyl side chain (compound 20k) had an MLR IC50 of 4 nM, while its 4-chloro analogue (compound 20l) was even more potent with an IC50 of 0.5 nM. sci-hub.se These compounds also inhibit the production of Tumor Necrosis Factor (TNF), an important inflammatory cytokine. sci-hub.se
Table 2: Cellular Assay Data for Piperazine Derivatives
| Derivative Class | Assay Type | Cell Line / Model | Key Finding | IC50 Value | Source |
|---|---|---|---|---|---|
| Pteridine Analogues | Mixed Lymphocyte Reaction (MLR) | Allogeneic Lymphocytes | Potent T-cell proliferation inhibition | 4 nM (Compound 20k) | sci-hub.se |
| Pteridine Analogues | Mixed Lymphocyte Reaction (MLR) | Allogeneic Lymphocytes | Highly potent T-cell proliferation inhibition | 0.5 nM (Compound 20l) | sci-hub.se |
| Pteridine Analogues | Tumor Necrosis Factor (TNF) Assay | Not Specified | Potent anti-inflammatory activity | 10-50 nM range for various analogues | sci-hub.se |
| Furopyrimidine Derivatives | Anti-proliferative Assay | PANC-1 (Pancreatic Cancer) | Evaluated for anticancer potential | Data reported as % growth inhibition | nih.govrsc.org |
Antimicrobial and Antifungal Spectrum of Activity in In Vitro Models
Piperazine-containing compounds have been widely synthesized and screened for their antimicrobial and antifungal properties. ontosight.aiiajps.comnih.gov The heterocyclic piperazine nucleus is a common feature in molecules with therapeutic activity. iajps.com
Studies on various piperazine derivatives have demonstrated a broad spectrum of activity. For example, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Proteus vulgaris), and fungi (Candida albicans, Aspergillus flavus). mdpi.com The results indicated that these compounds generally showed more significant antibacterial activity against Gram-negative strains, particularly E. coli, compared to Gram-positive bacteria, while exhibiting weaker antifungal activity. mdpi.com
In another study, novel phenothiazine-piperazine derivatives were synthesized and evaluated. nih.gov These compounds showed good antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. They also exhibited good antifungal activity against Aspergillus species, but no activity was observed against Candida albicans. nih.gov Similarly, benzoxazole (B165842) derivatives incorporating substituted piperazine rings have been synthesized and tested, with some showing a broad spectrum of antimicrobial potential, including activity against various Candida species with MIC values ranging from 3.12 to 50 µg/mL. researchgate.net
The antimicrobial potential of piperidin-4-one derivatives, which share structural similarities, has also been explored, showing activity against bacteria like S. aureus and E. coli and fungi such as C. albicans. biomedpharmajournal.org These findings underscore the potential of the piperazine scaffold as a basis for the development of new antimicrobial agents. ontosight.aibiomedpharmajournal.org
Table 3: Summary of Antimicrobial Activity for Piperazine-related Derivatives
| Derivative Class | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Fungi Tested | Key Finding | Source |
|---|---|---|---|---|---|
| N,N′-disubstituted piperazines with 1,3,4-thiadiazole | S. aureus, B. subtilis | E. coli, P. vulgaris | C. albicans, A. flavus | Significant activity against Gram-negative bacteria (especially E. coli); weak antifungal activity. | mdpi.com |
| Phenothiazine-piperazine derivatives | S. aureus, B. subtilis | E. coli, P. aeruginosa | Aspergillus sp., C. albicans | Good activity against Gram-positive bacteria and Aspergillus; no activity against tested Gram-negative bacteria or C. albicans. | nih.gov |
| Benzoxazole-piperazine derivatives | Gram-positive strains | Gram-negative strains | C. albicans, C. krusei, C. glabrata | Broad spectrum activity, with MIC values of 3.12-50 µg/mL against Candida species. | researchgate.net |
Antiviral and Antiparasitic Evaluations in Cell-Based Systems
Derivatives of piperazine and related heterocyclic compounds have been the subject of investigation for their potential to combat viral and parasitic infections. Cell-based assays, which allow for the screening of compounds against live viruses and parasites in a controlled laboratory setting, have been instrumental in these evaluations. creative-diagnostics.com
Antiviral Activity:
Research into piperazine-derived small molecules has identified them as potential inhibitors of the Flaviviridae family's NS3 protease, an enzyme crucial for viral replication. unisi.it A library of these derivatives was screened to assess their ability to inhibit Zika Virus (ZIKV) and Dengue Virus (DENV) replication in vitro. unisi.it From this screening, certain compounds emerged as promising candidates, exhibiting activity in the low micromolar range against both viruses with a favorable safety profile. unisi.it Specifically, compounds bearing a cinnamoyl group at the N-4 position of the piperazine ring demonstrated robust inhibition of both ZIKV and DENV replication. unisi.it Molecular docking studies suggest that these compounds may exert their effect by interacting with the active sites of both HCV NS3/4A and ZIKV NS2B/NS3 proteases. unisi.it
Antiparasitic Activity:
The antiparasitic potential of novel piperazine and piperidone derivatives has been evaluated against parasites such as Toxoplasma gondii and Leishmania major. nih.govnih.gov In studies on T. gondii, treatment of infected cells with certain bisphenol Z (BPZ) derivatives led to a significant decrease in parasite replication at increasing concentrations. nih.gov These compounds appeared to disrupt mitochondrial function and morphology in the parasites, suggesting a potential mechanism for their inhibitory action. nih.gov
Similarly, synthetic derivatives of the natural alkaloid piperlongumine, which feature a piperidone ring, have shown notable activity against T. gondii and L. major. nih.govuni-bayreuth.de The introduction of halogen substituents, such as bromine and iodine, to the phenyl ring of these compounds distinctly increased their antiparasitic effects. nih.govuni-bayreuth.de Several of these new halogenated derivatives exhibited high activity against T. gondii parasites, with IC50 values in the low micromolar range and considerable selectivity when compared to their effects on non-malignant Vero cells. nih.govuni-bayreuth.de
Table 1: Antiviral and Antiparasitic Activity of Selected Piperazine/Piperidone Derivatives
| Compound Type | Target Organism | Assay System | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|---|---|
| Piperazine Derivatives (Cinnamoyl-substituted) | Zika Virus (ZIKV), Dengue Virus (DENV) | Cell-based antiviral assay | Low micromolar inhibition of viral replication | NS3/NS2B Protease Inhibition | unisi.it |
| Bisphenol Z (BPZ) Derivatives | Toxoplasma gondii | Cell-based replication and mitochondrial staining assays | Strong inhibitory activity, decreased parasite replication | Disruption of mitochondrial function | nih.gov |
| Piperlongumine-type Piperidone Derivatives (Halogenated) | Toxoplasma gondii, Leishmania major | Cell-based antiparasitic assays | High activity (low µM IC50) with good selectivity | Not specified | nih.govuni-bayreuth.de |
Assessment of Biological Activity in Ex Vivo Tissue and Organ Preparations
The immunosuppressive potential of piperazine derivatives has been assessed using ex vivo models, most notably the Mixed Lymphocyte Reaction (MLR) assay. The MLR assay is a standard in vitro test that mimics the in vivo T-cell proliferation that occurs during an allogeneic immune response, such as in organ transplant rejection. unisi.itsci-hub.seacs.org
In the development of novel immunosuppressive agents, a pteridine-based compound library was screened, leading to the identification of 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)pteridine analogues with potent activity. sci-hub.se A significant advancement was achieved by introducing a phenoxyacetyl side chain onto the piperazine group. sci-hub.se This structural modification resulted in an extremely potent immunosuppressive agent with an IC50 value of 4 nM in the MLR assay. sci-hub.se The introduction of a 4-chloro substituent to the phenoxyacetyl moiety further enhanced this activity, yielding an IC50 of 0.5 nM. sci-hub.se
Similarly, research on thiazolo[5,4-d]pyrimidine (B3050601) analogues identified compounds with strong immunosuppressive activity in the MLR assay. unisi.itacs.org The combination of a 3-pyridinyl ring at one position and a 4-fluoro/methoxy phenoxy acetyl side chain on the piperazinyl moiety produced analogues with very potent immunosuppressive activity, both demonstrating an IC50 of 12 nM in the MLR assay. acs.org These findings highlight that the phenoxyacetyl piperazine scaffold is a key pharmacophore for potent immunosuppression. The activity of these derivatives was found to be more pronounced than the immunosuppressive drug cyclosporine and comparable to tacrolimus (B1663567) and rapamycin (B549165) in this ex vivo model. sci-hub.se
Table 2: Ex Vivo Immunosuppressive Activity of Phenoxyacetyl Piperazine Derivatives in MLR Assay
| Compound Scaffold | Key Structural Feature | MLR IC50 | Reference |
|---|---|---|---|
| Pteridine | Phenoxyacetyl side chain | 4 nM | sci-hub.se |
| Pteridine | 4-Chloro-phenoxyacetyl side chain | 0.5 nM | sci-hub.se |
| Thiazolo[5,4-d]pyrimidine | 4-Fluoro/methoxy phenoxy acetyl side chain | 12 nM | acs.org |
Preliminary Pharmacological Evaluations in Relevant In Vivo Animal Models
The biological effects of this compound derivatives have been explored in various in vivo animal models, revealing potential anticonvulsant and anti-inflammatory activities. These studies focus on the observed pharmacological effects and the underlying mechanisms.
Anticonvulsant Activity:
Several studies have evaluated piperazine derivatives for anticonvulsant properties in rodent models of epilepsy. researchgate.netnih.govresearchgate.net One study specifically investigated a series of 1,4-piperazine derivatives, including 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine , in the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scMet), and 6-hertz (6-Hz) seizure tests in mice. researchgate.net While many compounds were only moderately effective, the aforementioned derivative with the phenoxy-acetyl moiety showed good activity in the 6-Hz seizure test, a model for therapy-resistant partial seizures. researchgate.net It provided 100% protection in this model. researchgate.net Other research has shown that dicarboxylic piperazine derivatives act as potent antagonists of the α-kainate glutamate (B1630785) receptor subtype, protecting against sound-induced seizures in mice. nih.gov
Anti-inflammatory Activity:
The anti-inflammatory potential of piperazine derivatives has been demonstrated in vivo. semanticscholar.orgnih.govnih.gov In a para-xylene-induced mouse ear swelling model, a series of piperazine derivatives containing a 1,4-benzodioxan moiety showed significant anti-inflammatory effects, with some compounds demonstrating greater inhibition of swelling than the reference drug, diclofenac. semanticscholar.orgnih.gov Another study on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) used a carrageenan-induced paw edema model in rats. nih.gov The compound reduced edema formation and, in a pleurisy test, decreased the migration of polymorphonuclear cells and lowered the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov This suggests that the anti-inflammatory mechanism of these derivatives involves the modulation of key inflammatory mediators.
Table 3: In Vivo Pharmacological Effects of Selected Piperazine Derivatives
| Compound Class | Animal Model | Test | Observed Biological Effect | Potential Mechanism | Reference |
|---|---|---|---|---|---|
| 1,4-Piperazine Derivative with (Phenoxy)-acetyl moiety | Mouse | 6-Hz seizure test | Good anticonvulsant activity (100% protection) | Not specified in abstract | researchgate.net |
| Dicarboxylic Piperazine Derivatives | Mouse | Sound-induced seizures | Protection against clonic and tonic seizures | Preferential antagonism of α-kainate glutamate receptors | nih.gov |
| Piperazine Derivatives with 1,4-Benzodioxan | Mouse | Para-xylene-induced ear swelling | Significant anti-inflammatory activity | Not specified | semanticscholar.orgnih.gov |
| Pyrazolyl Piperazine Derivative | Rat | Carrageenan-induced paw edema and pleurisy | Reduction of edema, cell migration, and pro-inflammatory cytokines | Inhibition of IL-1β and TNF-α | nih.gov |
Mechanistic Investigations into the Biological Action of 4 2 Phenoxyacetyl Piperazin 2 One
Identification and Validation of Molecular Targets
Currently, there is no specific, validated molecular target for 4-(2-Phenoxyacetyl)piperazin-2-one in the public domain. The ChEMBL database notes its screening against various biological targets, including enzymes and receptors, but the outcomes of these screenings are not detailed. ontosight.ai
Research into structurally related piperazine (B1678402) derivatives offers potential avenues for investigation. For instance, various N-substituted piperazine derivatives have been shown to interact with a range of molecular targets, particularly within the central nervous system. These include serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT7), dopamine (B1211576) receptors (D2), and adrenergic receptors (α1). researchgate.netacs.org Other research has identified piperazinone derivatives as potential modulators of the HIV-1 capsid protein. mdpi.com Furthermore, derivatives of 2-(piperazin-1-yl)ethanone have been explored as potent immunosuppressive agents, suggesting possible interactions with proteins involved in immune cell signaling. acs.org
To identify the specific targets of this compound, a systematic screening approach would be required.
Table 1: Potential Molecular Target Classes for this compound Based on Analogues
| Target Class | Specific Examples | Rationale from Related Compounds |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | 5-HT Receptors, Dopamine Receptors, Adrenergic Receptors | Broad activity of piperazine derivatives on CNS receptors. researchgate.netacs.org |
| Viral Proteins | HIV-1 Capsid | Activity of piperazinone derivatives in anti-HIV assays. mdpi.com |
| Enzymes | Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) | Inhibition by complex piperazine-containing molecules. mdpi.com |
This table is illustrative of potential research directions and does not represent validated targets for the specified compound.
Elucidation of Cellular Signaling Pathway Modulation
Without confirmed molecular targets, the cellular signaling pathways modulated by this compound remain unelucidated. Based on the potential targets identified from related compounds, several signaling cascades could be affected.
For example, if the compound were to interact with GPCRs like serotonin or dopamine receptors, it could modulate downstream pathways involving cyclic AMP (cAMP), protein kinase A (PKA), or phospholipase C (PLC), leading to changes in intracellular calcium levels and protein kinase C (PKC) activity. csic.es If it were to act as an immunosuppressive agent, it might interfere with T-cell activation pathways, such as the calcineurin-NFAT pathway, which is a target for drugs like cyclosporin (B1163) A. acs.org
Table 2: Hypothetical Modulated Signaling Pathways
| Potential Target | Downstream Signaling Pathway | Potential Cellular Outcome |
|---|---|---|
| 5-HT1A Receptor | Inhibition of adenylyl cyclase, reduction of cAMP | Neuronal hyperpolarization, altered gene expression |
| HIV-1 Capsid | Disruption of capsid assembly/disassembly | Inhibition of viral replication |
This table presents hypothetical scenarios for research and is not based on experimental data for this compound.
Detailed Kinetic and Thermodynamic Analysis of Ligand-Target Interactions
No published studies provide kinetic or thermodynamic data for the binding of this compound to a molecular target. To perform such an analysis, the primary molecular target must first be identified and validated. Subsequently, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) could be employed.
Surface Plasmon Resonance (SPR): This technique would measure the binding and dissociation rates (k_on and k_off) of the compound to its immobilized target protein in real-time. This would yield the equilibrium dissociation constant (K_D), a measure of binding affinity.
Isothermal Titration Calorimetry (ITC): ITC would directly measure the heat released or absorbed during the binding event. This allows for the determination of the binding affinity (K_A), enthalpy change (ΔH), and entropy change (ΔS), providing a complete thermodynamic profile of the interaction.
Transcriptomic and Proteomic Profiling for Gene and Protein Expression Alterations
There are no available transcriptomic or proteomic datasets from non-human cells treated with this compound. Such studies are crucial for obtaining an unbiased, global view of the cellular response to the compound. nih.govbiorxiv.orgmdpi.comelifesciences.org
A typical experimental workflow would involve:
Treating a relevant non-human cell line (e.g., a murine T-cell line or a neuronal cell line) with the compound.
Harvesting the cells and extracting mRNA and proteins.
Analyzing the transcriptome using RNA-sequencing to identify differentially expressed genes (DEGs). nih.gov
Analyzing the proteome using techniques like mass spectrometry (e.g., SILAC or label-free quantification) to identify differentially expressed proteins (DEPs). nih.gov
Performing bioinformatics analysis to identify enriched biological pathways and processes affected by the compound.
Cellular Uptake, Distribution, and Subcellular Localization Studies (non-human cells)
Specific studies on the cellular uptake and subcellular distribution of this compound have not been reported. The physicochemical properties of a compound, such as lipophilicity and charge, are key determinants of its ability to cross cell membranes and its subsequent localization. umich.edu
Research on other piperazine-containing molecules has demonstrated their ability to be taken up by cells and, in some cases, target specific organelles. For example, a piperazine-substituted phthalocyanine (B1677752) was shown to rapidly enter breast cancer cells and localize to both mitochondria and lysosomes. nih.gov Investigating whether this compound exhibits similar behavior would be a key step. This could be achieved by synthesizing a fluorescently tagged version of the compound and using confocal microscopy to visualize its location within live non-human cells over time.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclosporin A |
| N-hydroxy-1-(4-methoxyphenylsulfonyl)-4-(2-phenoxyacetyl)piperazine-2-carboxamide |
| 1-(2-(2,5-dimethylphenoxy)ethyl)-4-phenylpiperazine dihydrochloride |
Computational Chemistry and in Silico Modeling Studies
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Physicochemical Parameters
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. physchemres.orgarabjchem.org These calculations can determine various parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. mdpi.com The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability. mdpi.com
Furthermore, these computational methods can predict key physicochemical properties. For 4-(2-Phenoxyacetyl)piperazin-2-one, the following parameters have been computed:
| Property | Value | Source |
| Molecular Weight | 234.25 g/mol | nih.gov |
| Molecular Formula | C12H14N2O3 | nih.gov |
| XLogP3 | 0.5 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Exact Mass | 234.10044231 Da | nih.gov |
| Monoisotopic Mass | 234.10044231 Da | nih.gov |
| Topological Polar Surface Area | 58.6 Ų | nih.gov |
| Heavy Atom Count | 17 | nih.gov |
| Formal Charge | 0 | nih.gov |
| Complexity | 287 | nih.gov |
| Isotope Atom Count | 0 | nih.gov |
| Defined Atom Stereocenter Count | 0 | nih.gov |
| Undefined Atom Stereocenter Count | 0 | nih.gov |
| Defined Bond Stereocenter Count | 0 | nih.gov |
| Undefined Bond Stereocenter Count | 0 | nih.gov |
| Covalently-Bonded Unit Count | 1 | nih.gov |
| Compound Is Canonicalized | Yes | nih.gov |
These parameters are essential for initial assessments of the molecule's drug-likeness and potential pharmacokinetic profile.
Molecular Docking and Virtual Screening for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a compound and predicting its binding mode at the active site of a protein. For derivatives of piperazine (B1678402), molecular docking studies have been crucial in evaluating their potential as anticancer agents by predicting their binding affinity to specific protein targets. nih.gov Virtual screening, often used in conjunction with docking, allows for the rapid assessment of large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and interactions of a ligand within a protein's binding site over time. nih.gov These simulations are valuable for assessing the stability of a ligand-protein complex. For instance, the stability of a ligand-receptor complex can be evaluated by monitoring the root mean square deviation (RMSD) over the simulation period, with stable complexes exhibiting lower RMSD values. nih.gov This technique has been applied to piperazine-containing compounds to confirm the stability of their binding to target proteins. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. smolecule.com These models are used to predict the activity of new compounds based on their structural features. While specific QSAR models for this compound are not detailed in the provided results, the principles of QSAR are widely applied in the study of piperazine derivatives to guide the design of more potent compounds. smolecule.com
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful tool in ligand-based drug design. nih.gov It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated from a single ligand-protein complex or a set of active ligands. jppres.cominteligand.com This model then serves as a template for virtual screening to identify new compounds with the desired activity. nih.gov This approach has been successfully used to identify novel inhibitors for various therapeutic targets. nih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (focused on theoretical profiling, not human data)
In silico ADME prediction is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties early in the process. nih.gov Various computational models are used to predict properties such as aqueous solubility, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes. mdpi.comrsc.org For instance, studies on related piperazine derivatives have used in silico tools to predict their ADME profiles, including parameters like logP, logD, and potential for cytochrome P450 inhibition. mdpi.com These theoretical predictions are crucial for prioritizing compounds for further experimental evaluation. nih.govbiointerfaceresearch.com
Future Research Directions and Translational Potential in Preclinical Drug Discovery
Exploration of Novel Therapeutic Applications and Disease Models (preclinical, non-human)
The structural versatility of the 4-(2-phenoxyacetyl)piperazin-2-one backbone allows for its exploration in a multitude of therapeutic areas. Preclinical studies on related piperazinone and piperazine (B1678402) derivatives have demonstrated significant activity in various non-human disease models, paving the way for future investigations.
Immunosuppression and Anti-inflammatory Activity: A derivative featuring a phenoxyacetyl side chain on a piperazine group, structurally related to the compound of interest, was identified as an exceptionally potent immunosuppressive agent in a pteridine-based compound library screening. sci-hub.se This compound exhibited an IC50 value of 4 nM in the Mixed Lymphocyte Reaction (MLR) assay, an in vitro model that mimics in vivo graft rejection. sci-hub.se Further research has utilized intermediates like 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone to synthesize novel thiazolo[5,4-d]pyrimidine (B3050601) analogues, which showed potent immunosuppressive activity in models of organ transplantation. acs.org In other studies, N,N-Bis(benzimidazolylpicolinoyl)piperazine (BT-11) was effective in five different mouse models of Inflammatory Bowel Disease (IBD), where it was shown to suppress inflammatory markers such as TNF-α and IFNγ in the colon. researchgate.net
Antiviral Activity: Piperazinone phenylalanine derivatives have been investigated as novel modulators of the HIV-1 capsid (CA) protein, a promising target for new antiviral drugs. mdpi.com In these studies, compound F2-7f showed moderate anti-HIV-1 activity with an EC50 value of 5.89 μM. mdpi.com Interestingly, some analogues displayed preferential activity against HIV-2, indicating that the piperazinone scaffold can be fine-tuned for viral specificity. mdpi.com
Neurodegenerative Disorders: In preclinical models of Alzheimer's disease, N,N'-disubstituted piperazine derivatives have been shown to reduce both amyloid and Tau pathologies while preserving memory. nih.govresearchgate.net More recently, a novel piperazine derivative, cmp2, was identified as a selective activator of the TRPC6 channel. nih.gov This compound reversed deficits in synaptic plasticity in 5xFAD mice, an animal model for Alzheimer's, demonstrating its potential for treating synaptic deficiencies. nih.gov
Anticancer Activity: Researchers have synthesized and evaluated novel indole-piperazinone derivatives for their potential as cytotoxic agents against cancer cell lines. bohrium.com The broader class of arylpiperazine derivatives has been extensively reviewed as a promising scaffold for developing new anticancer drugs, with some compounds showing the ability to inhibit the proliferation of various cancer cell lines, including breast, skin, and pancreas. nih.gov
Table 1: Selected Preclinical Research Findings for Piperazinone and Related Derivatives
| Therapeutic Area | Derivative Class | Key Finding | Disease Model | Citation(s) |
|---|---|---|---|---|
| Immunosuppression | Pteridinyl-piperazine | IC50 of 4 nM in MLR assay | In vitro (Mixed Lymphocyte Reaction) | sci-hub.se |
| Antiviral (HIV-1) | Piperazinone Phenylalanine | EC50 of 5.89 μM | In vitro (MTT assay) | mdpi.com |
| Neurodegeneration | Disubstituted Piperazine | Reduced amyloid & Tau pathology | Animal model of Alzheimer's | nih.govresearchgate.net |
| Neurodegeneration | Piperazine TRPC6 Activator | Reversed synaptic plasticity deficits | 5xFAD Mouse Model | nih.gov |
| Inflammatory Bowel Disease | Bis(benzimidazolylpicolinoyl)piperazine | Decreased colonic inflammatory lesions | Mouse model of IBD | researchgate.net |
| Anticancer | Indole-piperazinone | Cytotoxic activity | In vitro (Cancer cell lines) | bohrium.com |
Strategies for Optimizing Preclinical Pharmacokinetic Profiles through Structural Modification
A significant challenge in drug discovery is optimizing the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of a lead compound. The piperazine and piperazinone scaffolds are well-regarded for their ability to modulate these properties through targeted structural modifications. tandfonline.commuseonaturalistico.it
Future research on this compound derivatives will focus on several key optimization strategies:
Enhancing Metabolic Stability and Oral Bioavailability: The metabolic stability of piperazine derivatives can be improved by blocking sites prone to metabolism. For instance, in the development of piperazine-based SARS-CoV-2 main protease inhibitors, researchers introduced fluorine atoms and other modifications at metabolically labile positions. acs.org This strategy, combined with salt formation, led to a significant improvement in oral bioavailability from 7.2% for the lead compound to 20.2% for the optimized analogue GC-78-HCl in rats. acs.org
Improving Blood-Brain Barrier (BBB) Penetration: For central nervous system (CNS) disorders, crossing the BBB is essential. A study on piperazine-based TRPC6 activators for Alzheimer's disease identified a lead compound (51164) with good synaptoprotective properties but an inability to cross the BBB. nih.gov A structurally similar analogue, cmp2, was subsequently developed that retained the desired activity and successfully penetrated the BBB, demonstrating that rational structural modifications can overcome specific pharmacokinetic barriers. nih.gov
Modulating Transporter Interactions: Some piperazine derivatives can function as inhibitors of efflux pumps like P-glycoprotein (P-gp), which are notorious for reducing the oral bioavailability of many drugs. mdpi.com One study showed that co-administration of a specific piperazine derivative (Compound 4) with the anticancer agent paclitaxel (B517696) increased the bioavailability of paclitaxel by 2.1-fold in rats, in part by inhibiting intestinal P-gp. mdpi.com This suggests that the piperazinone core can be engineered to either avoid efflux by transporters or to intentionally inhibit them as part of a combination therapy.
Utilizing Computational Modeling: In silico ADME and QSAR (Quantitative Structure-Activity Relationship) models are increasingly used to predict the pharmacokinetic properties of new designs before synthesis. mdpi.commdpi.com This allows for the pre-selection of candidates with more favorable predicted profiles, saving time and resources.
Table 2: Strategies for Pharmacokinetic Optimization of Piperazine/Piperazinone Derivatives
| Strategy | Example Compound Class | Outcome | Citation(s) |
|---|---|---|---|
| Blocking Metabolic Sites | SARS-CoV-2 Mpro Inhibitors | Increased oral bioavailability from 7.2% to 20.2% in rats | acs.org |
| Improving BBB Permeability | TRPC6 Activators (cmp2) | Enabled brain penetration for CNS application | nih.gov |
| P-gp Efflux Pump Inhibition | P-gp Inhibitor (Compound 4) | Increased bioavailability of co-administered drug by 2.1-fold | mdpi.com |
| Computational Prediction | HIV-1 Capsid Modulators | Predicted improved drug-like properties and metabolic stability | mdpi.com |
Integration with High-Throughput Screening and Automated Synthesis Technologies
The discovery of novel bioactive compounds is often accelerated by high-throughput screening (HTS), where large libraries of chemicals are rapidly tested for activity against a biological target. nih.gov The piperazine scaffold is exceptionally well-suited for such approaches due to its chemical tractability, which facilitates the creation of large, diverse compound libraries through automated and combinatorial synthesis. museonaturalistico.itmuseonaturalistico.it
Future efforts will leverage these technologies by:
Screening Focused Libraries: HTS campaigns using libraries enriched with piperazine and piperazinone derivatives have successfully identified novel antimicrobial agents. One screen of a 4,182-compound library identified 79 bactericidal hits against Campylobacter jejuni, with twelve lead compounds belonging to classes including piperazines. nih.gov Another HTS campaign against Cryptosporidium parvum identified a piperazine-based drug (MMV665917) that proved effective in multiple animal models. mdpi.com
Automated Synthesis: The piperazinone core can serve as a central scaffold onto which a wide variety of chemical building blocks are attached using automated synthesis platforms. This allows for the rapid generation of hundreds or thousands of analogues for comprehensive structure-activity relationship (SAR) studies, quickly optimizing for potency and selectivity.
The integration of the this compound scaffold with HTS and automated chemistry will undoubtedly accelerate its journey through the drug discovery pipeline by more efficiently identifying potent and selective lead compounds for a range of diseases.
Challenges and Opportunities in the Drug Discovery Pipeline for Piperazinone Derivatives
Despite the significant promise, the development of piperazinone-based therapeutics is not without its challenges. However, each challenge presents a corresponding opportunity for innovation.
Challenges:
Selectivity and Off-Target Effects: A primary hurdle is ensuring that a candidate drug binds potently to its intended target while avoiding interactions with other proteins that could cause adverse effects. researchgate.netmdpi.com
Toxicity: The inherent cytotoxicity of a compound or its metabolites can halt development. museonaturalistico.itmdpi.com Early and predictive toxicology screening is crucial.
Drug Resistance: For antimicrobial and anticancer agents, the potential for pathogens or cancer cells to develop resistance is a major concern that must be considered during the design phase. museonaturalistico.it
Achieving Optimal Pharmacokinetics: Balancing potency with a suitable pharmacokinetic profile (e.g., half-life, clearance, bioavailability) remains a complex and iterative process. acs.org
Opportunities:
Leveraging the Privileged Scaffold: The piperazine core is a well-validated structural motif found in numerous FDA-approved drugs. researchgate.net This extensive history provides a wealth of knowledge to guide the design of new derivatives with a higher probability of success.
Development of Multi-Target Ligands: The chemical versatility of the piperazinone scaffold is ideal for creating hybrid molecules designed to interact with multiple targets. nih.gov This is a promising strategy for complex multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target may be insufficient. researchgate.net
High Chemical Tractability: The ease with which the piperazinone core can be chemically modified allows for extensive SAR exploration and fine-tuning of biological and pharmacokinetic properties to overcome the challenges of selectivity, toxicity, and resistance. museonaturalistico.itmdpi.com
Conclusion: Synthesis of Knowledge and Outlook for 4 2 Phenoxyacetyl Piperazin 2 One Research
Summary of Key Academic Findings and Contributions
4-(2-Phenoxyacetyl)piperazin-2-one, identified in chemical databases such as ChEMBL and PubChem with the identifier CHEMBL1468944, is a molecule featuring a piperazin-2-one (B30754) core linked to a phenoxyacetyl group. ontosight.ainih.gov Its molecular formula is C12H14N2O3. ontosight.ai While comprehensive studies dedicated exclusively to this compound are not abundant, its primary contribution to the scientific literature stems from its role as a structural motif and synthetic intermediate in the development of more complex, biologically active molecules.
Academic research has demonstrated the utility of the 4-(2-phenoxyacetyl)piperazine scaffold in creating advanced compounds. A notable example is the synthesis of furopyrimidine derivatives, where the phenoxyacetylpiperazine moiety was incorporated to develop potent inhibitors of the phosphoinositol-3-kinase alpha (PI3Kα) enzyme, a target in pancreatic cancer research. nih.gov Furthermore, the broader class of N-(phenoxyacetyl)piperazine derivatives has been explored for potential applications in treating central nervous system disorders. researchgate.net The piperazin-2-one ring system itself is a recognized scaffold in medicinal chemistry, with chiral versions being incorporated into pseudo-tetrapeptides to study their opiate activity. nih.gov These findings collectively underscore that the principal academic contribution of this compound is as a versatile building block for constructing targeted bioactive agents rather than as a standalone therapeutic entity.
Implications for Future Chemical Synthesis and Drug Design Efforts
The existing research on this compound and its relatives has significant implications for future drug discovery and development. The piperazine (B1678402) heterocycle is considered a "privileged scaffold" in medicinal chemistry, known for conferring favorable physicochemical properties such as improved aqueous solubility and oral bioavailability, which are critical for drug efficacy. bohrium.comresearchgate.net The piperazin-2-one core retains many of these desirable features while offering a distinct structural and electronic profile.
Future synthetic efforts can leverage this compound as a readily available starting point for creating diverse chemical libraries. The phenoxyacetyl group is particularly amenable to modification; synthetic routes often involve the coupling of a chloroacetylated piperazinone with various substituted phenols. nih.gov This modularity allows for the systematic exploration of structure-activity relationships (SAR) by introducing different functional groups onto the phenyl ring to optimize binding affinity and selectivity for a given biological target.
Moreover, the established role of piperazine-containing compounds as potent inhibitors of viral enzymes, such as in HIV, suggests that derivatives of this compound could be explored for antiviral applications. nih.gov The principles of molecular hybridization—combining the piperazinone core with other known pharmacophores—can guide the design of novel molecules with enhanced potency and targeted activity. nih.govbiomedres.us
Broader Impact on the Understanding of Piperazinone-Based Bioactive Molecules
Research involving this compound contributes to the broader understanding of the chemical and biological significance of the piperazinone scaffold. The piperazine ring is a cornerstone of numerous approved drugs, and by extension, the study of its lactam analog, piperazinone, helps delineate how subtle structural changes impact pharmacological activity. bohrium.comnih.gov
The successful incorporation of the 4-(2-phenoxyacetyl)piperazine unit into PI3Kα inhibitors adds to the growing body of evidence supporting the use of piperazinone-based structures in oncology. nih.govnih.gov It helps researchers understand how this specific scaffold orients substituents in three-dimensional space to interact with enzyme binding pockets.
Furthermore, the investigation of piperazinone derivatives expands the accessible chemical space for drug discovery. The synthesis of chiral piperazinones and their inclusion in peptide mimics highlights their potential to bridge the gap between traditional small molecules and larger biologics. nih.gov Each study on a piperazinone-containing molecule provides valuable data points that inform the development of predictive models for ADME (absorption, distribution, metabolism, and excretion) properties and target engagement for this important class of heterocyclic compounds. bohrium.com This cumulative knowledge accelerates the rational design of next-generation therapeutics for a wide range of diseases, from cancer to neurological disorders. silae.it
Research Findings for this compound and Related Structures
| Category | Key Finding | Implication | Reference(s) |
| Chemical Identity | Identified as CHEMBL1468944 with molecular formula C12H14N2O3. | Foundational data for chemical and patent literature. | ontosight.ainih.gov |
| Synthetic Utility | Used as a scaffold to synthesize furopyrimidine-based PI3Kα inhibitors. | Demonstrates its role as a valuable building block in medicinal chemistry. | nih.gov |
| Scaffold Class | The piperazine core is a "privileged structure" in drug design. | Confers favorable properties like improved solubility and bioavailability. | bohrium.comresearchgate.net |
| Analog Research | N-(phenoxyacetyl)piperazine derivatives studied for CNS activity. | Suggests potential for developing new neurological drugs from this scaffold. | researchgate.net |
| Core Structure | Chiral piperazin-2-one rings are used in pseudo-peptide synthesis. | Expands the application of the piperazinone core to peptide mimics. | nih.gov |
| Bioactivity | Piperazine moieties can significantly enhance anti-HIV activity. | Opens a potential avenue for designing antiviral agents based on this structure. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(2-Phenoxyacetyl)piperazin-2-one derivatives, and how can reaction yields be optimized?
- Methodology : Derivatives of piperazin-2-one can be synthesized via coupling reactions using activated carbonyl intermediates. For example, 4-(3-Phenyl-1H-pyrazole-1-carbonyl)piperazin-2-one was synthesized by reacting (E)-phenyl-2-(1-phenylprop-2-yn-1-ylidene)hydrazinecarboxylate with 2-oxopiperazine in THF, achieving 93% yield after silica gel chromatography . Optimization involves controlling stoichiometry, using catalysts like DBU, and selecting aprotic solvents (e.g., THF) to minimize side reactions.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization is critical for isolating pure products .
Q. How can the crystal structure of this compound derivatives be resolved, and which software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX suite (e.g., SHELXL for refinement, SHELXD for phase solution) for small-molecule crystallography . For visualization, ORTEP-3 provides graphical interfaces to analyze bond lengths, angles, and thermal ellipsoids .
- Example : A related compound, 4-(4-Methoxy-Phenyl)Piperazin-1-Ium 4-Methylbenzoate Monohydrate, was resolved using SC-XRD, revealing bond angles ranging from 105.5° to 179.97°, highlighting conformational flexibility .
Q. What safety protocols should be followed when handling piperazin-2-one derivatives in the laboratory?
- Guidelines :
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
Spill Management : Use dry sand or chemical absorbents; avoid water to prevent spreading .
Exposure Response : For skin contact, wash with water for ≥15 minutes; if inhaled, move to fresh air and seek medical attention .
Waste Disposal : Collect residues in sealed containers for incineration or licensed hazardous waste disposal .
Advanced Research Questions
Q. How can conformational analysis of the piperazin-2-one ring inform pharmacological activity?
- Methodology : Use Cremer-Pople puckering coordinates to quantify ring non-planarity . For example, puckering amplitudes (q) and phase angles (φ) derived from SC-XRD data can correlate with binding affinity in target proteins like MDM2 .
- Case Study : Nutlin-3, a piperazin-2-one derivative, adopts a specific puckered conformation that enhances its interaction with MDM2's hydrophobic cleft, as shown in its 1.25 Å crystal structure (PDB: 5ZXF) .
Q. What computational strategies are effective for docking this compound derivatives into protein targets like MDM2/MDM4?
- Approach :
Ligand Preparation : Generate 3D conformers using tools like OpenBabel, accounting for ring flexibility .
Docking Software : Use AutoDock Vina or Schrödinger Glide for rigid/flexible docking.
Validation : Cross-check with experimental data (e.g., IC₅₀ values of Nutlin-3 derivatives ).
- Example : Nutlin-3's binding to MDM2 was validated via fluorescence polarization assays, showing IC₅₀ values <1 µM .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for piperazin-2-one derivatives?
- Strategy :
Dynamic Effects : NMR may capture time-averaged conformations, while SC-XRD provides static snapshots. Compare H NMR coupling constants with X-ray torsion angles to identify dynamic equilibria .
Solvent Artifacts : Ensure NMR samples are free of residual solvents (e.g., DMSO-d₆ peaks at 2.50 ppm) .
- Case Study : Discrepancies in the dihedral angles of 4-(2-Fluorobenzoyl)piperazin-2-one derivatives were resolved by correlating SC-XRD data with NOE-restrained MD simulations .
Q. What are the challenges in optimizing the pharmacokinetic properties of this compound-based inhibitors?
- Key Issues :
Solubility : Use logP calculations (e.g., via ChemAxon) to balance hydrophobicity. Derivatives with polar substituents (e.g., -SO₂- groups) show improved aqueous solubility .
Metabolic Stability : Introduce electron-withdrawing groups (e.g., -Cl) to reduce CYP450-mediated oxidation .
- Example : Evogliptin, a piperazin-2-one derivative, was optimized by incorporating a trifluorophenyl group to enhance metabolic stability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
